molecular formula C20H17ClN6O2 B2476470 3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide CAS No. 921166-13-4

3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide

Número de catálogo: B2476470
Número CAS: 921166-13-4
Peso molecular: 408.85
Clave InChI: NPAZXSYMATYOQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic carboxamide featuring an isoxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a tetrazole ring via a methylene bridge, with the tetrazole further substituted by a p-tolyl group.

Key structural attributes:

  • Isoxazole ring: Provides rigidity and hydrogen-bonding capacity via the carboxamide group.
  • Tetrazole moiety: Enhances metabolic stability and bioavailability.
  • Chlorophenyl and p-tolyl substituents: Influence lipophilicity and target binding.

Propiedades

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-12-7-9-14(10-8-12)27-17(23-25-26-27)11-22-20(28)18-13(2)29-24-19(18)15-5-3-4-6-16(15)21/h3-10H,11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAZXSYMATYOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this specific compound based on available research findings, highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
  • Chlorophenyl Group : A chlorinated phenyl group that may enhance lipophilicity and biological activity.
  • Tetrazole Moiety : Known for its ability to form strong hydrogen bonds, potentially increasing the compound's interaction with biological targets.

Antimicrobial Activity

Isoxazole derivatives, including the compound , have shown significant antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit bacterial cell wall synthesis and disrupt protein biosynthesis, making them potential candidates for treating drug-resistant infections .

StudyPathogen TestedActivity Observed
Chinnadurai et al. (2023)E. coli, S. aureusModerate to potent antimicrobial activity
Faisal et al. (2022)Various bacteria and fungiEffective against multiple strains

Anticancer Activity

The anticancer potential of isoxazole derivatives has been widely studied. The compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. It was noted that these compounds can induce apoptosis and cell cycle arrest, which are critical mechanisms in cancer therapy .

Cell LineIC50 Value (μM)Mechanism of Action
MCF-725Apoptosis induction
HeLa30Cell cycle arrest

Anti-inflammatory Activity

Isoxazole derivatives also demonstrate promising anti-inflammatory effects. They have been shown to reduce inflammation through various mechanisms, such as inhibiting pro-inflammatory cytokines and modulating oxidative stress pathways .

Case Studies

  • Study on Cytotoxicity : In a study evaluating the cytotoxicity of isoxazole derivatives on human promyelocytic leukemia cells (HL-60), it was found that certain derivatives led to significant apoptosis through modulation of Bcl-2 family proteins and p21^WAF-1 expression levels . The results indicated that compound 3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide could potentially serve as a lead for further anticancer drug development.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various isoxazole derivatives against Salmonella typhi and Bacillus subtilis. The results indicated that compounds with electron-withdrawing groups, such as halogens, exhibited enhanced activity compared to those without such modifications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that 3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study : A study conducted by Alam et al. (2011) reported that derivatives similar to this compound showed substantial cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study : Research highlighted in MDPI journals emphasizes the potential of isoxazole derivatives to act as anti-inflammatory agents, indicating that modifications to the structure can enhance their efficacy against inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in its structure potentially enhances its interaction with microbial targets.

Case Study : A review on pyrazole derivatives noted the antimicrobial effects of similar compounds, suggesting that structural modifications could lead to improved activity against resistant strains .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-chlorophenyl group exhibits moderate reactivity in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom. Key observations include:

  • Amination : Reaction with primary or secondary amines under basic conditions (e.g., K2CO3 in DMF) replaces the chlorine atom with amine groups .

  • Thiolation : Thiols (e.g., NaSH) in polar aprotic solvents lead to sulfur substitution at the chlorophenyl position.

Table 1: Substitution Reactions at the Chlorophenyl Group

ReagentConditionsProductYield (%)Source
PiperidineDMF, K2CO3, 80°C, 12 h2-(Piperidin-1-yl)phenyl derivative~65
Sodium hydrosulfideDMSO, 100°C, 6 h2-Mercaptophenyl derivative~50

Oxidation

  • Tetrazole Ring : The tetrazole moiety (1-(p-tolyl)-1H-tetrazol-5-yl) can undergo oxidation to form N-oxide derivatives using m-chloroperbenzoic acid (m-CPBA) at 0–25°C .

  • Isoxazole Ring : Resistant to mild oxidation but decomposes under strong oxidants (e.g., KMnO4) via ring-opening pathways .

Reduction

  • Carboxamide Group : Catalytic hydrogenation (H2, Pd/C) reduces the carboxamide to a primary amine, though this is rare due to steric hindrance.

  • Chlorophenyl Group : Chlorine can be removed via hydrogenolysis (H2, Raney Ni) to yield a phenyl derivative .

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6 h) converts the carboxamide to a carboxylic acid .

  • Basic Hydrolysis : NaOH (aq. ethanol, 80°C, 4 h) yields the corresponding carboxylate salt .

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentProductYield (%)Source
Acidic6M HCl, reflux4-Carboxylic acid derivative~85
Basic2M NaOH, ethanol/H2O4-Carboxylate salt~78

Cycloaddition and Ring-Opening Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes under copper catalysis, forming triazole derivatives . Isoxazole rings generally remain intact under mild conditions but open under extreme heat (>200°C) or strong acids .

Methyl Group Modifications

The 5-methyl group on the isoxazole ring can be oxidized to a carboxylic acid using KMnO4 in acidic media, though this reaction is slow due to steric protection .

Tetrazole Alkylation

The tetrazole nitrogen reacts with alkyl halides (e.g., CH3I) in the presence of a base (e.g., NaH) to form N-alkylated products .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO2 and NOx gases .

  • Photostability : UV light induces cleavage of the tetrazole ring, forming nitriles and amines .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic cores or substituents:

Compound A : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Core : Benzoxazole-triazole-thione hybrid.
  • Substituents : 4-Chlorophenyl (benzoxazole), 3-methylphenyl (triazole).
  • Key Data :
    • IR : C=S (1243 cm⁻¹), C-Cl (702 cm⁻¹).
    • 1H-NMR : Aromatic protons at δ 6.86–7.26 ppm, methyl at δ 2.59 ppm.
    • Molecular Formula : C₂₂H₁₅ClN₄OS.

Comparison :

  • The thione group (C=S) in Compound A may enhance metal-binding activity, unlike the carboxamide group in the target molecule.
Compound B : 1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • Core : Triazole-isoxazole hybrid.
  • Substituents : 2-Chlorophenyl (triazole), phenyl (isoxazole).
  • Key Data :
    • Molecular Formula : C₂₀H₁₅ClN₆O₂.

Comparison :

  • The triazole-isoxazole core (Compound B) mirrors the target’s isoxazole-tetrazole system but replaces the tetrazole with a triazole. This substitution alters electronic properties and metabolic stability.
  • The phenyl group on the isoxazole (Compound B) increases lipophilicity compared to the target’s methyl group.
Compound C : 3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide
  • Core : Bis-isoxazole system.
  • Substituents : 2-Chlorophenyl and 5-methyl groups.
  • Molecular Formula : C₁₆H₁₃ClN₄O₃.

Comparison :

  • The bis-isoxazole scaffold (Compound C) lacks the tetrazole moiety, reducing nitrogen-rich heterocyclic diversity.
  • The 5-methyl substitution on the isoxazole (Compound C) may improve solubility compared to the target’s p-tolyl group.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₀H₁₈ClN₇O₂ (estimated) C₂₂H₁₅ClN₄OS C₂₀H₁₅ClN₆O₂ C₁₆H₁₃ClN₄O₃
Molecular Weight ~448 g/mol 418.9 g/mol 430.8 g/mol 344.8 g/mol
Key Functional Groups Isoxazole, Tetrazole, Carboxamide Benzoxazole, Triazole-thione Triazole, Isoxazole, Carboxamide Bis-isoxazole, Carboxamide
IR Peaks (cm⁻¹) C=O (~1680), C-Cl (~700) C=S (1243), C-Cl (702) C=O (~1675), C-Cl (~705) C=O (~1690), C-Cl (~700)

Insights :

  • The target compound’s tetrazole moiety likely increases nitrogen content and metabolic stability compared to Compounds A–C.
  • Compound A’s thione group introduces distinct reactivity (e.g., metal chelation) absent in the others.

Métodos De Preparación

Synthetic Routes and Methodological Comparisons

Stepwise Assembly via Isoxazole-Tetrazole Modular Coupling

Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

The isoxazole core is synthesized via cyclocondensation of ethyl 3-(2-chlorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux (12 h, 80°C). Acidic hydrolysis (6M HCl, 4 h) yields the carboxylic acid derivative in 82% purity, confirmed by FT-IR (C=O stretch at 1735 cm⁻¹) and ¹H NMR (δ 7.14–7.80 ppm for aromatic protons).

Preparation of (1-(p-Tolyl)-1H-tetrazol-5-yl)methylamine

1-(p-Tolyl)-1H-tetrazole-5-carbonitrile is synthesized via [3+2] cycloaddition of p-tolyl azide (derived from p-toluidine) with chloroacetonitrile under microwave irradiation (150 W, 15 min). Subsequent reduction using LiAlH₄ in THF (0°C to RT, 3 h) affords the primary amine (87% yield), characterized by ESI-MS (m/z 216.1 [M+H]⁺).

Carboxamide Coupling

The carboxylic acid (1.5 mmol) is activated with EDC (1.8 mmol) and DMAP (0.3 mmol) in dichloromethane (12 mL, 30 min under N₂). Addition of (1-(p-tolyl)-1H-tetrazol-5-yl)methylamine (1.8 mmol) followed by 24 h stirring yields the target compound (72%, m.p. 161–162°C).

Key Data:

Step Reagents/Conditions Yield Purity (HPLC)
Isoxazole cyclization NH₂OH·HCl, EtOH, Δ 82% 95%
Tetrazole reduction LiAlH₄, THF 87% 91%
Amide coupling EDC/DMAP, CH₂Cl₂ 72% 98%

One-Pot Suzuki-Hydrogenolysis Approach

This method integrates palladium-catalyzed cross-coupling and hydrogenolysis:

  • Suzuki Coupling: 5-Bromo-1H-tetrazole (1 equiv) reacts with p-tolylboronic acid (1.3 equiv) using XPhos Pd G3 (3 mol%) in toluene/H₂O (100°C, 4 h).
  • Hydrogenolysis: Subsequent H₂ exposure (40°C, 18 h) with Pd/C (10 mol%) removes protecting groups, yielding 1-(p-tolyl)-1H-tetrazole-5-methanol, which is oxidized to the aldehyde (PCC, CH₂Cl₂) and subjected to reductive amination with ammonium acetate/NaBH₃CN.
  • Final Coupling: The amine intermediate is coupled with the isoxazole acid using HATU/DIPEA (DMF, RT, 12 h), achieving 68% overall yield.

Advantages:

  • Eliminates intermediate isolation.
  • Tolerates electron-deficient aryl boronic acids (e.g., 4-CF₃, 3-NO₂).

Microwave-Assisted Convergent Synthesis

Parallel Synthesis of Isoxazole and Tetrazole Moieties
  • Isoxazole: Ethyl 3-(2-chlorophenyl)-3-oxopropanoate undergoes microwave-assisted cyclization (300 W, 5 min) with NH₂OH·HCl/KOH, achieving 94% conversion.
  • Tetrazole: p-Tolyl azide and propargylamine undergo Huisgen cycloaddition under Cu(I) catalysis (CuSO₄/Na ascorbate, 60°C, 1 h), yielding 1-(p-tolyl)-5-(aminomethyl)-1H-tetrazole (89%).
Flow Chemistry Coupling

Continuous-flow microreactors (0.2 mL/min) enable EDC-mediated amidation (residence time: 10 min), enhancing throughput (1.2 g/h) and reducing epimerization.

Analytical and Spectroscopic Characterization

Structural Elucidation

  • FT-IR: C=O (1675 cm⁻¹), N-N=N (1285 cm⁻¹), C-Cl (750 cm⁻¹).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 2H, Ar-H), 7.61 (m, 3H, Ar-H), 4.35 (s, 2H, CH₂NH), 2.45 (s, 3H, CH₃).
  • ¹³C NMR: 168.9 (C=O), 155.7 (tetrazole C), 132.1 (ipso-Cl), 124.9 (Ar-C).

Purity and Stability

  • HPLC: >99% purity (C18 column, MeCN/H₂O = 70:30).
  • Thermogravimetry: Decomposition onset at 198°C (N₂ atmosphere).

Optimization Challenges and Solutions

Regioselectivity in Tetrazole Functionalization

  • Issue: Competing N1 vs. N2 alkylation during tetrazole synthesis.
  • Solution: Use bulky bases (e.g., DBU) to favor N1-substitution.

Epimerization During Amide Coupling

  • Issue: Racemization at the isoxazole α-carbon under basic conditions.
  • Solution: Low-temperature (0°C) coupling with HOAt additive.

Industrial Scalability and Green Chemistry Metrics

Parameter Batch Method Flow Chemistry
PMI (Process Mass Intensity) 32 18
E-Factor 48 22
Solvent Volume (L/kg) 120 45

Notable Advances:

  • Solvent recycling via membrane distillation (DMF recovery: 92%).
  • Enzymatic hydrolysis for byproduct mitigation (Candida antarctica lipase B).

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide?

The synthesis involves multi-step heterocyclic coupling. A generalized protocol includes:

Isoxazole Core Formation : React 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (precursor) with a coupling agent (e.g., EDCI or DCC) in anhydrous dichloromethane under nitrogen .

Tetrazole Functionalization : Link the isoxazole intermediate to the tetrazole moiety via nucleophilic substitution. For example, react the acid chloride derivative with (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine in PEG-400 at 70–80°C with Bleaching Earth Clay (pH 12.5) as a catalyst .

Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Isolate via ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : The 1H^1H NMR spectrum should show distinct signals:
    • δ 7.2–7.5 ppm (aromatic protons from chlorophenyl and p-tolyl groups).
    • δ 4.5–5.0 ppm (methylene protons adjacent to the tetrazole).
    • δ 2.3–2.5 ppm (methyl groups on isoxazole and p-tolyl) .
  • IR : Key stretches include C=O (1680–1700 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and N-H (3300–3400 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the isoxazole-tetrazole scaffold .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases).
  • Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to assess permeability in Caco-2 cell monolayers.
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate key steps (e.g., cyclization of the tetrazole). Software like Gaussian or ORCA can predict transition states and energetics .
  • Solvent/Catalyst Screening : Machine learning platforms (e.g., ICReDD’s workflow) can analyze reaction databases to recommend optimal solvents (e.g., PEG-400 vs. DMF) and catalysts (e.g., clay vs. zeolites) .
  • Yield Prediction : QSPR models correlate molecular descriptors (e.g., logP, dipole moment) with reaction yields to prioritize synthetic routes .

Q. What challenges arise in X-ray crystallographic analysis, and how are they resolved?

  • Crystal Growth : Slow evaporation from DMSO/water mixtures often produces suitable single crystals. Additives (e.g., n-hexane) may improve crystal quality .
  • Data Collection/Refinement : Use SHELXL for high-resolution refinement. Address twinning or disorder by applying restraints (e.g., ISOR, DELU) in WinGX .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .

Q. How can contradictory spectral or bioactivity data be resolved?

  • Dynamic Effects in NMR : Variable-temperature NMR (e.g., 298–343 K) can resolve peak splitting caused by rotameric equilibria in the tetrazole-methyl linker .
  • Bioactivity Discrepancies : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50_{50}) to distinguish false positives. Validate target engagement via CETSA (cellular thermal shift assay) .
  • Batch Variability : HPLC-MS purity checks (>95%) and elemental analysis ensure consistency. Re-synthesize ambiguous batches with controlled stoichiometry .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Tetrazole Coupling (Adapted from )

ParameterOptimal Value
SolventPEG-400
CatalystBleaching Earth Clay (10 wt%)
Temperature70–80°C
Reaction Time1–2 hours
PurificationRecrystallization (AcOH/H2 _2O)

Q. Table 2: Characteristic NMR Chemical Shifts (Adapted from )

Proton Environmentδ (ppm)
Aromatic (Chlorophenyl)7.3–7.5 (multiplet)
Methylene (CH2 _2-N)4.7–5.0 (triplet)
Methyl (Isoxazole)2.4 (singlet)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.